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Compound of Interest

Compound Name: Amino-PEG16-acid

Cat. No.: B1192203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG16-acid, a

heterobifunctional polyethylene glycol (PEG) linker. It is designed to be a valuable resource for

professionals in the fields of biotechnology, drug delivery, and diagnostics who are utilizing

bioconjugation techniques. This document details the molecule's structure and

physicochemical properties, and provides established protocols for its use in forming stable

covalent linkages.

Core Properties of Amino-PEG16-acid
Amino-PEG16-acid is a versatile crosslinking reagent characterized by a terminal primary

amine group and a terminal carboxylic acid group, separated by a 16-unit polyethylene glycol

chain. This hydrophilic PEG spacer enhances the solubility of the conjugate in aqueous media,

reduces steric hindrance, and can minimize immunogenicity. The amine and carboxylic acid

end groups allow for specific and efficient conjugation to a wide variety of biomolecules and

surfaces.

Quantitative Data Summary
The following table summarizes the key quantitative data for Amino-PEG16-acid, providing a

quick reference for researchers.
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Property Value Source(s)

Molecular Weight 793.93 g/mol [1][2]

Molecular Formula C35H71NO18 [3][4]

CAS Number 196936-04-6 [3]

Purity Typically ≥98%

PEG Spacer Length 51 atoms (60.7 Å)

Physical Form White solid

Solubility
Soluble in Methanol, DMF, and

DMSO

Storage Conditions -20°C, desiccated

Key Applications and Reaction Mechanisms
Amino-PEG16-acid is extensively used as a linker in the development of antibody-drug

conjugates (ADCs), PROTACs, and for the PEGylation of proteins, peptides, and

oligonucleotides. Its bifunctional nature allows for the sequential or orthogonal conjugation of

two different molecules.

The primary amine group is reactive towards activated esters (such as NHS esters),

isocyanates, and other electrophilic groups. The terminal carboxylic acid can be activated to

react with primary amines, forming a stable amide bond. This is most commonly achieved

through the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in

conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The general workflow for conjugating the carboxylic acid end of Amino-PEG16-acid to an

amine-containing molecule is depicted below.
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Caption: Workflow for EDC/NHS mediated conjugation of Amino-PEG16-acid.

Experimental Protocols
The following are detailed methodologies for the conjugation of the carboxylic acid terminus of

Amino-PEG16-acid to a primary amine-containing molecule, such as a protein. These

protocols are based on standard EDC/NHS coupling procedures.

Protocol 1: Aqueous-Based Conjugation to a Protein
This protocol is suitable for proteins and other biomolecules that are soluble and stable in

aqueous buffers.

Materials:
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Amino-PEG16-acid

Amine-containing protein

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solutions

Desalting column or dialysis equipment for purification

Procedure:

Reagent Preparation:

Equilibrate Amino-PEG16-acid, EDC, and NHS to room temperature before opening.

Prepare a stock solution of Amino-PEG16-acid (e.g., 10 mg/mL) in anhydrous DMF or

DMSO.

Prepare a solution of the amine-containing protein in Coupling Buffer at a suitable

concentration (e.g., 1-5 mg/mL).

Activation of Amino-PEG16-acid:

In a reaction vial, combine the desired amount of Amino-PEG16-acid stock solution with

Activation Buffer.

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to

the Amino-PEG16-acid.
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Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester

intermediate.

Conjugation to the Protein:

Immediately add the activated Amino-PEG16-NHS ester solution to the protein solution. A

10- to 20-fold molar excess of the activated linker to the protein is a common starting

point, but this should be optimized for the specific application.

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

stirring.

Quenching the Reaction:

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

Hydroxylamine or another amine-containing buffer will hydrolyze any unreacted NHS

esters.

Incubate for 15 minutes at room temperature.

Purification:

Remove excess, unreacted PEG linker and byproducts by size-exclusion chromatography

(e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Organic Solvent-Based Conjugation
This protocol is suitable for small molecules or substrates that require organic solvents for

solubility.

Materials:

Amino-PEG16-acid

Amine-containing molecule (NH2-R')
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

EDC hydrochloride

NHS

N,N-Diisopropylethylamine (DIPEA)

Procedure:

Activation:

Dissolve Amino-PEG16-acid (1 equivalent) in anhydrous DCM.

Add EDC (2 equivalents) and NHS (2 equivalents) to the solution.

Stir the mixture at room temperature for 30 minutes.

Conjugation:

Dissolve the amine-containing molecule (1.5 equivalents) in a small amount of anhydrous

DCM or DMF and add it to the activated PEG solution.

Add DIPEA (1.5 equivalents) to the reaction mixture.

Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by

TLC or LC-MS.

Purification:

The final product can be purified by standard organic synthesis techniques, such as flash

chromatography.

Signaling Pathway and Logical Relationship
Diagrams
The following diagram illustrates the logical relationship in the two-step activation and

conjugation process.
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Caption: Logical flow of the two-step bioconjugation reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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